

# tert-Amylbenzene as a chemical intermediate in pharmaceutical synthesis

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## Compound of Interest

Compound Name: *tert*-Amylbenzene

Cat. No.: B1361367

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## tert-Amylbenzene: A Key Intermediate in Pharmaceutical Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

**tert-Amylbenzene** (TAB), a substituted aromatic hydrocarbon, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its branched alkyl structure provides unique steric and electronic properties that are leveraged in the design and synthesis of complex drug molecules. This document provides detailed application notes and experimental protocols for the use of **tert-amylbenzene** as a chemical intermediate, with a particular focus on its role in the synthesis of the antifungal agent, amorolfine.

### Physicochemical Properties of tert-Amylbenzene

Property	Value
CAS Number	2049-95-8
Molecular Formula	C <sub>11</sub> H <sub>16</sub>
Molecular Weight	148.25 g/mol
Appearance	Colorless liquid
Boiling Point	189-191 °C
Density	0.86 g/cm <sup>3</sup>
Solubility	Insoluble in water; soluble in organic solvents

## Application in Pharmaceutical Synthesis: The Case of Amorolfine

**tert-Amylbenzene** is a key starting material in the synthesis of amorolfine, a broad-spectrum antifungal drug used for the topical treatment of onychomycosis. The synthesis involves a multi-step process that utilizes **tert-amylbenzene** to construct the core structure of the amorolfine molecule.

### Synthesis of tert-Amylbenzene

The primary industrial synthesis of **tert-amylbenzene** is achieved through the Friedel-Crafts alkylation of benzene with an amylating agent.

This protocol describes the synthesis of **tert-amylbenzene** using benzene and tert-amyl alcohol with a mixed Lewis acid catalyst system.

Materials:

- Benzene
- tert-Amyl alcohol
- Aluminum chloride (AlCl<sub>3</sub>)

- Ferric chloride ( $\text{FeCl}_3$ )
- Ice-water mixture
- Calcium chloride (anhydrous)

Equipment:

- Four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer
- Cooling bath
- Separatory funnel
- Distillation apparatus

Procedure:

- In a four-necked flask, combine 6.53 mol of benzene, 0.15 mol of  $\text{AlCl}_3$ , and 0.38 mol of  $\text{FeCl}_3$ .
- Cool the mixture to 0-5 °C using a cooling bath.
- Slowly add 1 mol of tert-amyl alcohol dropwise over 1 hour, maintaining the temperature between 0-5 °C.
- After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 6 hours.
- Quench the reaction by slowly adding an ice-water mixture to hydrolyze the catalyst.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with water.
- Dry the organic layer over anhydrous calcium chloride.
- Remove the benzene by distillation under reduced pressure to obtain the crude **tert-amylbenzene** product.

## Quantitative Data:

Parameter	Value	Reference
Yield	>90%	[1]
Isomer Content	<0.2%	[1]

## Synthesis of Amorolfine from *tert*-Amylbenzene

The synthesis of amorolfine from ***tert*-amylbenzene** proceeds through several key intermediates. A common route involves the iodination of ***tert*-amylbenzene**, followed by a Heck coupling and reductive amination.

## Experimental Protocol:

## Materials:

- ***tert*-Amylbenzene**
- Glacial acetic acid
- Water
- Sodium periodate
- Iodine
- Sulfuric acid (75%)
- Dichloromethane
- Sodium bisulfite

## Procedure:

- In a three-necked flask, add 900 mL of glacial acetic acid, 120 mL of water, 45 g of sodium periodate, and 140 g of iodine. Stir for 5-10 minutes.

- Slowly add 60 mL of 75% sulfuric acid solution dropwise.
- Add 150 g of **tert-amylbenzene** and maintain the temperature at 30-40 °C for 5 hours.
- Monitor the reaction completion using thin-layer chromatography.
- Add 350 mL of dichloromethane.
- Slowly add a solution of 65 g of sodium bisulfite in 800 mL of water.
- Stir for 15-20 minutes, then allow the layers to separate.
- Extract the aqueous layer with 150 mL of dichloromethane.
- Combine the organic layers for further processing.

#### Experimental Protocol:

This step involves the palladium-catalyzed reaction of 4-iodo-**tert-amylbenzene** with 2-methylallyl alcohol.

#### Materials:

- 4-iodo-**tert-amylbenzene**
- 2-methylallyl alcohol
- Palladium catalyst
- A suitable base
- N-methylpyrrolidone (NMP) as solvent

#### Procedure:

- In a reaction vessel, dissolve 4-iodo-**tert-amylbenzene** in N-methylpyrrolidone.
- Add the palladium catalyst and the base.

- Add 2-methylallyl alcohol to the mixture.
- Heat the reaction mixture and monitor its progress by GC to completion.
- After cooling, the product is worked up and purified.

#### Quantitative Data:

Parameter	Value	Reference
Yield	88.6%	[2]
Purity (GC)	93.5%	[2]

#### Experimental Protocol:

This final step involves the reaction of 3-tert-pentylphenyl-2-methyl propanal with cis-2,6-dimethylmorpholine.

#### Materials:

- 3-tert-pentylphenyl-2-methyl propanal
- cis-2,6-dimethylmorpholine
- Sodium triacetoxyborohydride
- Glacial acetic acid

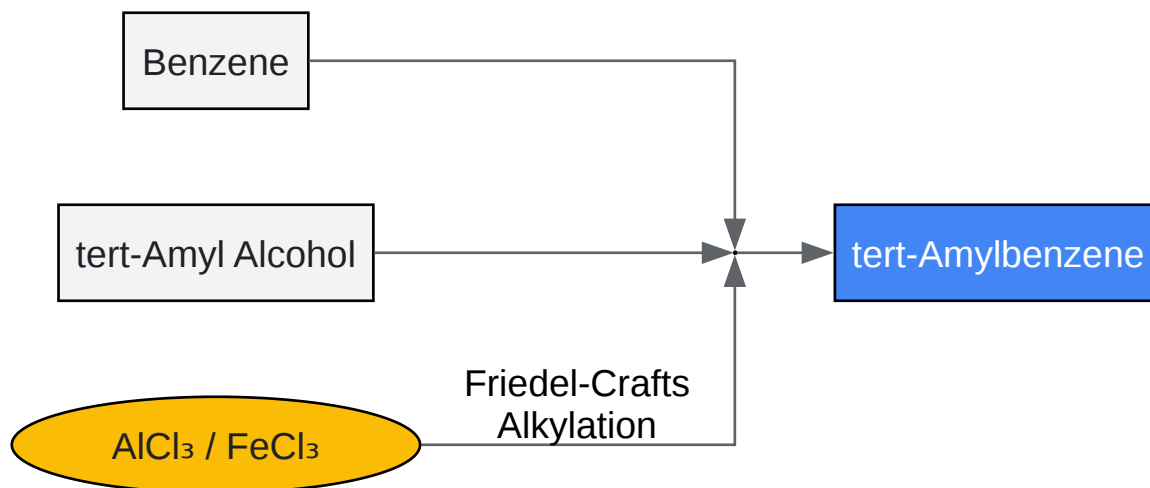
#### Procedure:

- Dissolve 3-tert-pentylphenyl-2-methyl propanal and cis-2,6-dimethylmorpholine in a suitable solvent.
- Add glacial acetic acid.
- Slowly add sodium triacetoxyborohydride as the reducing agent.
- Stir the reaction until completion.

- The resulting amorolfine is then typically converted to its hydrochloride salt for pharmaceutical use.

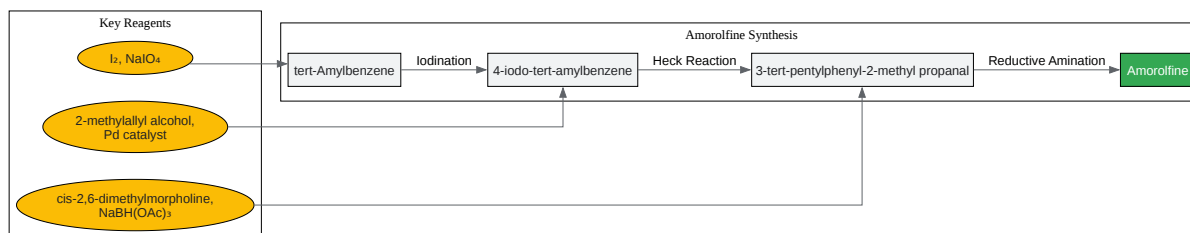
## Visualizing the Synthesis Pathways

The following diagrams illustrate the key synthetic transformations described above.



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Caption: Friedel-Crafts synthesis of **tert-Amylbenzene**.

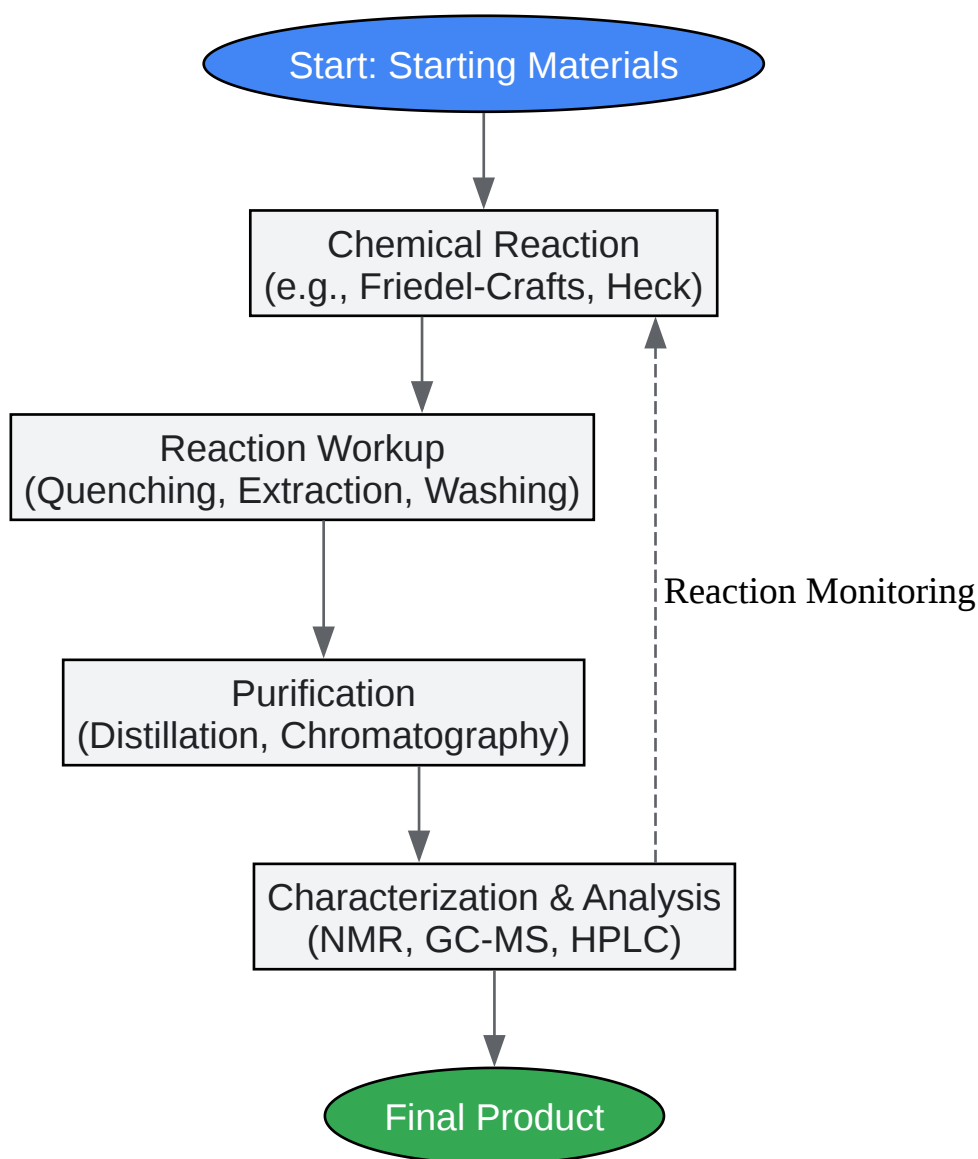


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Caption: Synthetic pathway of Amorolfine from **tert-Amylbenzene**.

## Experimental Workflow Overview

The following diagram outlines the general workflow for a typical multi-step organic synthesis involving **tert-amylbenzene** as an intermediate.



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Caption: General experimental workflow for organic synthesis.



## Conclusion

**tert-Amylbenzene** is a valuable and versatile chemical intermediate in the pharmaceutical industry. Its application in the synthesis of amorphine highlights its importance in the construction of complex API molecules. The protocols and data presented here provide a foundation for researchers and drug development professionals working with this key building block. Adherence to detailed experimental procedures and careful monitoring of reaction parameters are essential for achieving high yields and purity in the synthesis of **tert-amylbenzene** derivatives.

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## References

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